molecular formula C12H24N2O2S B10884864 1-(4-Methylcyclohexyl)-4-(methylsulfonyl)piperazine

1-(4-Methylcyclohexyl)-4-(methylsulfonyl)piperazine

Cat. No.: B10884864
M. Wt: 260.40 g/mol
InChI Key: AKMKIDOGCSRKEI-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)-4-(methylsulfonyl)piperazine is a compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This compound is characterized by the presence of a 4-methylcyclohexyl group and a methylsulfonyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(4-Methylcyclohexyl)-4-(methylsulfonyl)piperazine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexylamine with methylsulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product. The reaction is typically carried out in an organic solvent, such as dichloromethane, at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the desired product. These methods often employ catalysts and advanced purification techniques to ensure the high purity of the final compound.

Chemical Reactions Analysis

1-(4-Methylcyclohexyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as alkyl halides or acyl chlorides can replace the hydrogen atoms on the nitrogen atoms.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has been investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs, particularly for its potential effects on the central nervous system.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the central nervous system, influencing neuronal signaling and potentially exhibiting psychoactive effects.

Comparison with Similar Compounds

1-(4-Methylcyclohexyl)-4-(methylsulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Methylcyclohexyl)piperazine: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.

    4-Methylcyclohexylamine: Contains only the cyclohexylamine moiety without the piperazine ring, leading to distinct reactivity and applications.

    Methylsulfonylpiperazine: Lacks the cyclohexyl group, which may affect its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity.

Properties

Molecular Formula

C12H24N2O2S

Molecular Weight

260.40 g/mol

IUPAC Name

1-(4-methylcyclohexyl)-4-methylsulfonylpiperazine

InChI

InChI=1S/C12H24N2O2S/c1-11-3-5-12(6-4-11)13-7-9-14(10-8-13)17(2,15)16/h11-12H,3-10H2,1-2H3

InChI Key

AKMKIDOGCSRKEI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)S(=O)(=O)C

Origin of Product

United States

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